4-(4-Methoxybenzoyl)-1,4-diazepane-1-sulfonyl fluoride
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Overview
Description
4-(4-Methoxybenzoyl)-1,4-diazepane-1-sulfonyl fluoride is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a methoxybenzoyl group, a diazepane ring, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzoyl)-1,4-diazepane-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are employed to maintain consistent quality and reduce production time.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzoyl)-1,4-diazepane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Hydrolysis: The sulfonyl fluoride group is susceptible to hydrolysis, especially under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, alcohols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions include sulfonamides, alcohols, and amines, depending on the specific reaction pathway and reagents used.
Scientific Research Applications
4-(4-Methoxybenzoyl)-1,4-diazepane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzoyl)-1,4-diazepane-1-sulfonyl fluoride involves its interaction with molecular targets through its functional groups. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The methoxybenzoyl group may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl fluorides and diazepane derivatives, such as:
- 4-Methoxybenzoyl chloride
- 1,4-Diazepane-1-sulfonyl chloride
- 4-Methoxybenzoic acid
Uniqueness
The presence of both a diazepane ring and a sulfonyl fluoride group allows for diverse chemical interactions and makes it a valuable compound in various research fields .
Properties
IUPAC Name |
4-(4-methoxybenzoyl)-1,4-diazepane-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O4S/c1-20-12-5-3-11(4-6-12)13(17)15-7-2-8-16(10-9-15)21(14,18)19/h3-6H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNDWXVMYHASPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCCN(CC2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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